molecular formula C7H2BrClFNO4 B2407611 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid CAS No. 2567504-65-6

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B2407611
CAS No.: 2567504-65-6
M. Wt: 298.45
InChI Key: GNUIPUQNJWHDLP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and material science. Its structure incorporates multiple reactive sites—bromo, chloro, and fluoro substituents alongside an electron-withdrawing nitro group and a carboxylic acid functional group . This unique combination allows for selective, sequential functionalization, making it a versatile precursor for constructing complex molecules such as benzimidazoles and benzoselenazoles, which are privileged scaffolds in the development of Active Pharmaceutical Ingredients (APIs) including antimicrobials, antipsychotics, and antihistamines . The carboxylic acid group can be readily esterified or amidated, while the halogen atoms are poised for metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the introduction of diverse carbon chains, heterocycles, or other functional groups . Furthermore, the nitro group can be reduced to an amine, transforming it into a potent nucleophile for further cyclization or derivatization . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUIPUQNJWHDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms under controlled conditions.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The aromatic ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like halogens (Br2, Cl2) and catalysts (FeCl3) are commonly used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 4-Bromo-2-chloro-5-fluoro-3-aminobenzoic acid.

    Oxidation: Formation of carboxylated derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups influences its reactivity and binding affinity to biological molecules. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent Positions and Molecular Formulas of Analogs
Compound Name Molecular Formula Substituent Positions CAS Number Similarity Score
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid C₇H₂BrClFNO₄ Br (4), Cl (2), F (5), NO₂ (3) - -
4-Bromo-2-fluoro-3-nitrobenzoic acid C₇H₃BrFNO₄ Br (4), F (2), NO₂ (3) 1807025-82-6 0.89
3-Bromo-4-fluoro-5-nitrobenzoic acid C₇H₃BrFNO₄ Br (3), F (4), NO₂ (5) 1290117-21-3 0.88
3-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ Br (3), F (5), NO₂ (2) 1628556-99-9 0.88
4-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ Br (4), F (5), NO₂ (2) - -

Key Observations :

Halogen Substitution : The target compound uniquely combines Br, Cl, and F, whereas analogs typically feature only Br and F. Chlorine at position 2 increases steric bulk and electron-withdrawing effects compared to fluoro analogs.

Nitro Group Position: The nitro group at position 3 (meta to the carboxylic acid) in the target compound contrasts with analogs where NO₂ is at positions 2 or 3.

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid Not reported Low (DMSO) 2.1
4-Bromo-2-fluoro-3-nitrobenzoic acid 185–187 Moderate (DMSO) 1.8
3-Bromo-4-fluoro-5-nitrobenzoic acid Not reported Low (DMSO) 2.0
4-Bromo-5-fluoro-2-nitrobenzoic acid 190–192 Low (DMSO) 1.9

Key Observations :

  • Melting Points : Higher melting points in analogs with nitro groups at positions 2 or 5 (e.g., 190–192°C) suggest stronger crystal packing interactions compared to the target compound.
  • Lipophilicity (LogP) : The target compound’s predicted LogP (2.1) is slightly higher than fluoro analogs (1.8–2.0), likely due to the chloro group’s hydrophobicity.

Biological Activity

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple electron-withdrawing groups, influences its reactivity and interaction with biological targets.

The molecular formula of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is C7H3ClFNO4C_7H_3ClFNO_4 with a molecular weight of approximately 219.6 g/mol. The presence of bromine, chlorine, and fluorine atoms, along with a nitro group, contributes to its electrophilic and nucleophilic reactivity, making it suitable for various synthetic applications in pharmaceuticals and materials science.

PropertyValue
CAS No.1807268-69-4
Molecular FormulaC7H3ClFNO4
Molecular Weight219.6 g/mol
Purity≥95%

The biological activity of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can undergo reduction to form an amino group, which may enhance binding to target proteins. Additionally, the halogen substituents can modulate the compound's lipophilicity and reactivity, influencing its pharmacokinetic properties.

Biological Activity

Recent studies have highlighted various biological activities associated with halogenated benzoic acids, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid.

Antimicrobial Activity

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, derivatives similar to 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies using agar diffusion methods reported zones of inhibition ranging from 9 mm to 20 mm against various microbial strains .

Anticancer Activity

In the context of cancer research, compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines. For example, studies demonstrated that nitro-substituted benzoic acids exhibited selective cytotoxicity against T-lymphoblastic cell lines with IC50 values as low as 19 nM . The presence of halogens was found to enhance the anticancer activity through improved interaction with cellular targets.

Case Studies

  • Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of synthesized derivatives of benzoic acids against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro groups significantly outperformed their non-nitro counterparts in terms of antibacterial activity .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of halogenated benzoic acids on various cancer cell lines. The study revealed that compounds similar to 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid displayed potent cytotoxicity against specific cancer types while showing minimal toxicity towards normal cells .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid?

Methodological Answer:
The synthesis typically begins with a substituted benzoic acid precursor. A plausible route involves:

  • Step 1 : Bromination and chlorination of a fluorobenzoic acid derivative under electrophilic aromatic substitution (EAS) conditions. For example, using Br₂ in the presence of FeCl₃ for bromination .
  • Step 2 : Nitration at the meta position relative to the electron-withdrawing carboxyl group. Mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C ensures controlled nitration, minimizing side reactions .
  • Step 3 : Purity assessment via HPLC (HLC) or GC, as described for structurally similar nitrobenzoic acids (>95.0% purity achievable) .

Basic: How can researchers optimize purification for this compound?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) separates nitro and halogenated by-products.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >97.0% purity, as validated for related bromo-fluoro-nitrobenzoic acids .

Advanced: How do substituents influence regioselectivity during functionalization?

Methodological Answer:
The carboxyl group (-COOH) acts as a strong meta-director, while halogens (Br, Cl, F) exert ortho/para-directing effects. Computational modeling (e.g., DFT calculations) predicts reactivity:

  • Nitration : The nitro group is introduced meta to -COOH, para to fluorine, and ortho to bromine/chlorine due to steric and electronic effects .
  • Protection Strategies : Protecting -COOH as a methyl ester temporarily mitigates its directing influence, enabling selective halogenation .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, particularly for overlapping signals in aromatic regions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z ~306.9) and fragments. Compare with NIST reference data for nitrobenzoic acids .
  • X-ray Crystallography : Resolves positional ambiguities of halogens/nitro groups, as seen in related structures .

Advanced: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Temperature : Store at 0–6°C to prevent decomposition, as recommended for nitro- and halogenated aromatics .
  • Light Sensitivity : Protect from UV exposure using amber vials; nitro groups are prone to photolytic degradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxyl group.

Advanced: How to analyze competing reaction pathways in derivative synthesis (e.g., amidation vs. esterification)?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of -COOH stretch at ~1700 cm⁻¹).
  • pH Control : Amidation (e.g., with EDC/HOBt) favors neutral conditions, while esterification (e.g., SOCl₂/ROH) requires anhydrous acidic media .
  • By-Product Identification : LC-MS detects intermediates like acyl chlorides or activated esters .

Advanced: What strategies mitigate steric hindrance during cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Pre-functionalization : Convert -COOH to a less bulky group (e.g., trifluoroborate) to enhance accessibility for Pd catalysts .
  • Ligand Optimization : Bulky ligands (e.g., SPhos) improve yields in Suzuki reactions with hindered aryl bromides .
  • Microwave Assistance : Shortens reaction times (10–30 min at 120°C), reducing decomposition risks .

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